5-chloro-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridin-2-amine
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Overview
Description
5-chloro-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound features a unique structure with a pyridine ring substituted with chlorine and fluorine atoms, and an azetidine ring attached to another pyridine ring through a nitrogen atom. The presence of these functional groups and heterocyclic rings makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-amino alcohol.
Substitution Reactions: The pyridine rings are introduced through nucleophilic substitution reactions, where chlorine and fluorine atoms are substituted onto the pyridine ring.
Coupling Reactions: The azetidine ring is then coupled with the pyridine rings using amide bond formation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
5-chloro-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine: A structurally similar compound with different substituents on the nitrogen atom.
2-(pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring fused to a pyrimidine ring, exhibiting similar biological activities.
Quinoline derivatives: Compounds with a quinoline ring system, often used in medicinal chemistry for their diverse biological activities.
Uniqueness
5-chloro-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridin-2-amine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-3-fluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4/c1-19(14-12(16)6-10(15)7-18-14)11-8-20(9-11)13-4-2-3-5-17-13/h2-7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTZLZWMIUGWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C3=C(C=C(C=N3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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